molecular formula C14H20ClN3 B3096784 2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride CAS No. 1289385-58-5

2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

Cat. No. B3096784
CAS RN: 1289385-58-5
M. Wt: 265.78 g/mol
InChI Key: HFCLFDPMQGMSNP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI (IUPAC International Chemical Identifier) key for this compound is ADCDOTBFTGQZRP-UHFFFAOYSA-N . This key can be used to retrieve more information about the compound’s molecular structure from databases.


Physical And Chemical Properties Analysis

This compound is a solid . Its molecular weight is 214.31 . More detailed physical and chemical properties are not available in the sources I found.

Scientific Research Applications

DNA Interaction and Drug Design

Compounds structurally related to "2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride," such as Hoechst 33258 and its analogs, demonstrate strong binding to the minor groove of double-stranded DNA, with specificity for AT-rich sequences. This property is crucial for designing drugs that target DNA for therapeutic purposes, including radioprotectors and topoisomerase inhibitors. These applications are significant in cancer therapy and molecular biology research, where DNA interactions are pivotal (Issar & Kakkar, 2013).

Environmental Bioremediation

The enzymatic hydrolysis of nitrile compounds by bacteria is another area of research relevance. Nitrile-hydrolysing enzymes from bacteria such as Rhodococcus pyridinivorans can degrade toxic nitrile compounds, including benzonitrile, to less harmful products. This capability has significant implications for environmental bioremediation, highlighting the potential utility of structurally similar compounds in studying and enhancing biodegradation processes (Sulistinah & Riffiani, 2018).

Pharmacokinetic and Pharmacodynamic Studies

Arylcycloalkylamines, such as phenyl piperidines and piperazines, are key pharmacophoric groups in many antipsychotic agents. The structural features of these compounds, including arylalkyl substituents, contribute to their potency and selectivity at dopamine D2-like receptors. This emphasizes the importance of structural analogs in developing new therapeutic agents for neuropsychiatric disorders (Sikazwe et al., 2009).

Chemical Synthesis and Drug Development

The practical synthesis of complex organic molecules is foundational for drug development and material science. Studies focusing on the synthesis of biologically active compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate in manufacturing anti-inflammatory drugs, highlight the significance of innovative synthetic routes. These routes enable the production of crucial intermediates and end products, demonstrating the broad applicability of chemical synthesis techniques in research and industry (Qiu et al., 2009).

Safety and Hazards

The compound has been classified as an eye irritant (Eye Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The precautionary statements include P305 (IF IN EYES: Rinse cautiously with water for several minutes), P351 (Remove contact lenses, if present and easy to do), and P338 (Continue rinsing) .

properties

IUPAC Name

2-[[3-(methylamino)piperidin-1-yl]methyl]benzonitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3.ClH/c1-16-14-7-4-8-17(11-14)10-13-6-3-2-5-12(13)9-15;/h2-3,5-6,14,16H,4,7-8,10-11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCLFDPMQGMSNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCCN(C1)CC2=CC=CC=C2C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-(Methylamino)piperidin-1-yl)methyl)benzonitrile hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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